molecular formula C20H18N6O3S B2545953 N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-83-9

N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2545953
CAS RN: 868969-83-9
M. Wt: 422.46
InChI Key: PRDBDRKQDSHLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Innovative Heterocycles Synthesis : The compound serves as a precursor or plays a crucial role in the synthesis of innovative heterocycles. Research efforts have led to the development of various heterocyclic compounds, including pyrazole, pyridine, coumarin, and thiazole derivatives, showcasing a broad spectrum of potential biological activities. These synthesized compounds have been evaluated for their insecticidal, antimicrobial, antioxidant, and antitumor properties. The synthesis processes often involve multi-step reactions, utilizing advanced techniques to achieve desired heterocycles (Fadda et al., 2017; Flefel et al., 2018).

Antioxidant and Antitumor Activities : Certain derivatives synthesized from this compound have demonstrated significant antioxidant ability, with some compounds showing higher activity than standard antioxidants like ascorbic acid. Additionally, these compounds have been explored for their potential antitumor activities, providing a promising outlook for future cancer research (Shakir et al., 2017).

Antimicrobial Evaluation : The antimicrobial properties of synthesized derivatives incorporating the compound have been assessed, with several derivatives exhibiting pronounced activity against a range of microorganisms. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Bhuiyan et al., 2006).

Mechanistic Studies and Molecular Docking

Molecular Docking and Mechanistic Insights : Research has extended to molecular docking studies, aiming to understand the interaction mechanisms between synthesized compounds and target proteins. These studies offer valuable insights into the potential therapeutic applications of these compounds, guiding further modifications to enhance their biological activities (Flefel et al., 2018).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-14-3-4-15(16(11-14)29-2)22-18(27)12-30-19-6-5-17-23-24-20(26(17)25-19)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBDRKQDSHLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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